Cas no 477-49-6 (Podophyllotoxone)

Podophyllotoxone 化学的及び物理的性質
名前と識別子
-
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9R)-
- (-)-podophyllotoxon
- Podophyllotoxinone
- Podophyllotoxone
- C10875
- SureCN986475
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
- XP161642
- Q27108038
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydroisobe
- CHEBI:8281
- SCHEMBL986475
- 477-49-6
- MS-27119
- NS00094527
- CHEMBL2229978
- HY-N2415
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydroisobenzofuro[5,6-f][1,3]benzodioxole-5,8-dione
- MFCD02183443
- AC1L9DV5
- CS-0022616
- (5AR,8AR,9R)-9-(3,4,5-TRIMETHOXYPHENYL)-5A,6,8A,9-TETRAHYDROISOBENZOFURANO[5,6-F][1,3]BENZODIOXOLE-5,8-DIONE
- DTXSID60963905
- 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
- AC-34246
- AKOS025144402
- Picropodophyllone
- isopicropodophyllone
- Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR-(5aalpha,8abeta,9alpha))-
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-(2)benzofuro(5,6-f)(1,3)benzodioxole-5,8-dione
- Podophyllotoxone; Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9R)-; Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, [5aR-(5aa,8ass,9a)]-; Podophyllotox
- G13112
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydroisobenzofuro(5,6-f)(1,3)benzodioxole-5,8-dione
-
- MDL: MFCD02183443
- インチ: 1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1
- InChIKey: ISCQYPPCSYRZOT-BKTGTZMESA-N
- ほほえんだ: O1C([C@]2([H])[C@]([H])(C3C([H])=C(C(=C(C=3[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])C3=C([H])C4=C(C([H])=C3C([C@@]2([H])C1([H])[H])=O)OC([H])([H])O4)=O
計算された属性
- せいみつぶんしりょう: 412.1158
- どういたいしつりょう: 412.11581759 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 668
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.5
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ぶんしりょう: 412.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.365±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 191.73 ºC
- ようかいど: Insuluble (3.5E-3 g/L) (25 ºC),
- PSA: 89.52
Podophyllotoxone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T8188-50mg |
Podophyllotoxone |
477-49-6 | 99.37% | 50mg |
¥ 3330 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8188-5 mg |
Podophyllotoxone |
477-49-6 | 99.37% | 5mg |
¥1980.00 | 2022-02-28 | |
OTAVAchemicals | 7565622-250MG |
(11R,15R,16R)-16-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0?,?.0??,??]hexadeca-1(9),2,7-triene-10,14-dione |
477-49-6 | 95% | 250MG |
$375 | 2023-07-05 | |
TRC | P681020-1g |
Podophyllotoxone |
477-49-6 | 1g |
$ 1360.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74300-20mg |
Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9R)- |
477-49-6 | 20mg |
¥998.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8188-50 mg |
Podophyllotoxone |
477-49-6 | 99.37% | 50mg |
¥7920.00 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-476672-100 mg |
Podophyllotoxone, |
477-49-6 | 100MG |
¥2,858.00 | 2023-07-11 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2823-20mg |
Podophyllotoxone |
477-49-6 | ≥98% | 20mg |
¥1380元 | 2023-09-15 | |
TargetMol Chemicals | T8188-10mg |
Podophyllotoxone |
477-49-6 | 99.37% | 10mg |
¥ 1320 | 2024-07-19 | |
1PlusChem | 1P00DFXW-10mg |
Podophyllotoxone |
477-49-6 | 99% | 10mg |
$952.00 | 2024-05-01 |
Podophyllotoxone 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Podophyllotoxoneに関する追加情報
Podophyllotoxin: A Comprehensive Overview
Podophyllotoxin (CAS No. 477-49-6) is a highly bioactive lignan isolated from the roots and rhizomes of the plant *Podophyllum peltatum*, commonly known as mayapple. This compound has garnered significant attention in the fields of pharmacology, oncology, and traditional medicine due to its diverse biological activities. Recent studies have further elucidated its mechanisms of action, particularly in anticancer therapies, making it a subject of intense research interest.
The chemical structure of podophyllotoxin consists of a unique dimeric lignan skeleton, which contributes to its potent biological effects. Research has shown that podophyllotoxin exhibits strong antiproliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy. This is primarily attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. Recent advancements in nanotechnology have enabled the development of podophyllotoxin-loaded nanoparticles, which enhance drug delivery efficiency and reduce systemic toxicity.
Beyond its anticancer properties, podophyllotoxin has demonstrated potential in anti-inflammatory and antiviral applications. Studies published in 2023 highlight its inhibitory effects on inflammatory cytokines, making it a promising candidate for treating chronic inflammatory diseases. Additionally, preclinical trials have shown that podophyllotoxin can inhibit viral replication in models of hepatitis B and herpes simplex virus infections.
The pharmacokinetics and bioavailability of podophyllotoxin have been extensively studied to optimize its therapeutic use. Research indicates that oral administration results in poor absorption due to metabolic instability, prompting investigations into alternative delivery systems such as liposomal encapsulation and transdermal patches. These innovations aim to improve the efficacy and reduce adverse effects associated with traditional administration routes.
Recent clinical trials have focused on the synergistic effects of podophyllotoxin with other anticancer agents. For instance, combination therapy with taxanes has shown enhanced antitumor activity without significantly increasing toxicity levels. These findings underscore the potential of podophyllotoxin as a versatile agent in multimodal cancer treatment strategies.
In conclusion, podophyllotoxin (CAS No. 477-49-6) stands as a testament to the wealth of bioactive compounds found in nature. Its diverse pharmacological activities, coupled with ongoing research into advanced delivery systems and combination therapies, position it as a promising candidate for future therapeutic applications. As research continues to unravel its mechanisms and optimize its use, podophyllotoxin holds the potential to make a significant impact on modern medicine.
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